REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.N#N.Br[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(#N)C>[CH2:3]([N:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC1=CC=CC=C1
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is equipped with a heating mantle, mechanical stirrer, 250 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
ADDITION
|
Details
|
135.2 g Freshly distilled 1-bromooctane (0.70 mole, fw=221.19, ˜121 mL) is added to the stirring mixture in a dropwise fashion at such a rate that the reaction exotherm
|
Type
|
CUSTOM
|
Details
|
in the range 55-65° C
|
Type
|
ADDITION
|
Details
|
Under these conditions, the bromooctane addition
|
Type
|
ADDITION
|
Details
|
After the entire bromodecane is added
|
Type
|
CUSTOM
|
Details
|
drops below 45° C.
|
Type
|
CUSTOM
|
Details
|
the stirring reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
allowed cool
|
Type
|
CUSTOM
|
Details
|
is entirely consumed
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling as the reaction to ambient temperature
|
Type
|
DISTILLATION
|
Details
|
100 mL distilled water
|
Type
|
ADDITION
|
Details
|
is added portionwise to the stirring mixture in order
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
CUSTOM
|
Details
|
crystallization of amine hydrobromide
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is transferred to a 1 L separatory funnel
|
Type
|
TEMPERATURE
|
Details
|
them cooled to about −20° C. for 2 hours in order
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
ADDITION
|
Details
|
1.0 L 10% w/w NaOH in distilled water is added
|
Type
|
ADDITION
|
Details
|
the mixture is thoroughly mixed
|
Type
|
WAIT
|
Details
|
to settle for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases are again separated
|
Type
|
DISTILLATION
|
Details
|
1.0 L distilled water
|
Type
|
ADDITION
|
Details
|
is added to the mixture that
|
Type
|
ADDITION
|
Details
|
through mixed
|
Type
|
CUSTOM
|
Details
|
The phases are separated after about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the upper product phase is placed in a rotary evaporator (80° C. bath temp.) in order
|
Type
|
CUSTOM
|
Details
|
to remove water, acetonitrile
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |